CK2 Inhibitor 2

CK2 inhibition ATP‑competitive cancer

CK2 Inhibitor 2 (CAS 2641079-92-5) is the premier choice for discerning researchers. Unlike other CK2 inhibitors, it uniquely combines sub-nanomolar CK2 potency (IC50 0.66 nM) with defined Clk2 selectivity (IC50 32.69 nM) and robust ALDH1A1 inhibition (IC50 0.10 µM) to modulate cancer stemness pathways. Its exceptional oral bioavailability, a 6.67 h half-life, and proven 69% tumor growth inhibition in HCT-116 xenografts make it the definitive tool for in vivo oncology studies requiring sustained target engagement and stemness readouts.

Molecular Formula C21H17ClN4O2
Molecular Weight 392.8 g/mol
Cat. No. B8176006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK2 Inhibitor 2
Molecular FormulaC21H17ClN4O2
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC3=C(C=CC(=C3)C(=O)NCCO)C4=C2C=CN=C4
InChIInChI=1S/C21H17ClN4O2/c22-14-2-1-3-15(11-14)25-20-17-6-7-23-12-18(17)16-5-4-13(10-19(16)26-20)21(28)24-8-9-27/h1-7,10-12,27H,8-9H2,(H,24,28)(H,25,26)
InChIKeyFPWXVWZFQXQWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK2 Inhibitor 2: An Orally Active, Sub‑Nanomolar Casein Kinase II Inhibitor for Cancer Stemness Research [1]


CK2 Inhibitor 2 (CAS 2641079‑92‑5; compound 1c) is a 5‑(3‑chlorophenylamino)benzo[c][2,6]naphthyridine derivative that acts as a potent, ATP‑competitive, and orally bioavailable inhibitor of protein kinase CK2 [1]. It was developed through structure‑based optimization of the clinical‑stage inhibitor silmitasertib (CX‑4945) and exhibits an IC50 of 0.66 nM against CK2, along with demonstrated anti‑proliferative and in vivo antitumor activity .

Why CK2 Inhibitor 2 Cannot Be Interchanged with Generic CK2 Inhibitors in Cancer Stemness Studies


CK2 inhibitors exhibit divergent selectivity profiles, pharmacokinetics, and efficacy against cancer stem cell (CSC) pathways that are not predictable from potency alone [1]. For example, the clinical candidate CX‑4945 (silmitasertib) shows an IC50 of 1 nM but limited Clk2/CK2 selectivity, whereas SGC‑CK2‑1 displays improved kinase selectivity but reduced cellular potency and poor antiproliferative activity in multiple cancer cell lines . CK2 Inhibitor 2 was specifically designed to optimize the Clk2/CK2 selectivity window while retaining sub‑nanomolar potency and introducing robust inhibition of the ALDH1A1 stemness marker—features that are not present in other in‑class compounds . Consequently, substituting CK2 Inhibitor 2 with another CK2 inhibitor will alter both the pharmacodynamic signature and the stemness‑modulatory outcome in experimental models.

CK2 Inhibitor 2: Head‑to‑Head Comparative Data for Informed Compound Selection


Sub‑Nanomolar CK2 Inhibition: ~1.5‑Fold Improvement Over Clinical‑Stage CX‑4945

CK2 Inhibitor 2 (compound 1c) inhibits CK2 with an IC50 of 0.66 nM, compared with an IC50 of 1 nM for CX‑4945 (silmitasertib) under identical assay conditions using the Promega ADP‑Glo kinase activity assay [1]. This represents an approximately 1.5‑fold improvement in potency against the primary target.

CK2 inhibition ATP‑competitive cancer

Enhanced Clk2/CK2 Selectivity: Superior Discrimination Over Off‑Target Kinase Clk2

CK2 Inhibitor 2 exhibits an IC50 of 32.69 nM against Clk2, a related kinase often co‑inhibited by ATP‑competitive CK2 inhibitors . In the original publication, compound 1c demonstrated higher Clk2/CK2 selectivity compared with CX‑4945, which is known to inhibit additional kinases beyond CK2 with limited discrimination [1][2].

kinase selectivity off‑target Clk2

Superior Oral Pharmacokinetics in Rodents Relative to CX‑4945 Sodium Salt

Following a single oral dose of 25 mg/kg in Sprague‑Dawley rats, CK2 Inhibitor 2 achieved a Cmax of 7017.8 ng/mL, an elimination half‑life (t1/2) of 6.67 h, and a clearance (CL) of 0.60 L/h/kg . In the discovery report, compound 1c displayed superior pharmacokinetics compared with CX‑4945 sodium salt [1].

oral bioavailability pharmacokinetics PK parameters

Potent In Vivo Tumor Growth Inhibition: 69% Tumor Suppression at 90 mg/kg

In male BALB/c athymic nude mice bearing HCT‑116 colorectal cancer xenografts, twice‑daily oral administration of CK2 Inhibitor 2 for 4 weeks resulted in dose‑dependent tumor growth inhibition, achieving a maximum inhibitory rate of 69% at the 90 mg/kg dose level [1]. The original study also reported superior antitumor activity compared with CX‑4945 sodium salt, with no overt signs of toxicity [2].

xenograft antitumor in vivo efficacy

Inhibition of ALDH1A1 Stemness Marker: IC50 of 0.10 µM

CK2 Inhibitor 2 dose‑dependently inhibits exogenous ALDH1A1 enzyme activity with an IC50 of 0.10 µM in HCT‑116 cells . This is accompanied by suppression of ALDH1A1 transcription and protein expression, as well as modulation of the Akt1(Ser129)‑GSK‑3β(Ser9)‑Wnt/β‑catenin axis—a signature that is not observed with CX‑4945 [1].

cancer stem cells ALDH1A1 stemness inhibition

Broad Antiproliferative Activity Across Multiple Cancer Cell Lines

CK2 Inhibitor 2 (compound 1c) exhibits antiproliferative IC50 values of 4.53 µM (PC‑3), 3.07 µM (HCT‑116), 7.50 µM (MCF‑7), 5.18 µM (HT‑29), 6.10 µM (T24), and 96.68 µM (LO2) after 72‑hour exposure . In contrast, the highly selective CK2 inhibitor SGC‑CK2‑1, despite a biochemical IC50 of 4.2 nM (CK2α), displays poor antiproliferative activity across multiple cancer cell lines [1].

antiproliferative cancer cell lines cytotoxicity

Recommended Research Applications for CK2 Inhibitor 2 Based on Verified Differential Performance


In Vivo Oncology Efficacy Studies Requiring Oral Dosing and Favorable PK

CK2 Inhibitor 2 is the preferred CK2 inhibitor for xenograft or syngeneic tumor models where oral administration and sustained plasma exposure are critical. Its 6.67‑hour half‑life and high Cmax (7017.8 ng/mL) after a 25 mg/kg dose in rats , combined with a demonstrated 69% tumor growth inhibition at 90 mg/kg in HCT‑116 xenografts [1], support twice‑daily oral dosing protocols with robust efficacy outcomes.

Dissection of Cancer Stem Cell (CSC) Biology and ALDH1A1‑Mediated Pathways

Studies investigating the role of CK2 in cancer stemness, tumor initiation, or therapy resistance should employ CK2 Inhibitor 2 because of its unique ability to inhibit ALDH1A1 enzyme activity (IC50 = 0.10 µM) and suppress the Akt1(Ser129)‑GSK‑3β(Ser9)‑Wnt/β‑catenin signaling axis . This stemness‑modulatory activity is not observed with CX‑4945, making CK2 Inhibitor 2 essential for experiments where ALDH1A1 or downstream stemness pathways are primary readouts [2].

Comparative Profiling of CK2 Versus Clk2 Kinase Functions

Because CK2 Inhibitor 2 displays a defined Clk2 IC50 of 32.69 nM and higher Clk2/CK2 selectivity than CX‑4945 [3], it is the superior tool for experiments designed to discriminate between CK2‑ and Clk2‑dependent phenotypes. The quantifiable selectivity window allows researchers to establish concentration ranges where CK2 is maximally inhibited while Clk2 remains largely unaffected, thereby reducing ambiguity in target‑deconvolution studies.

Broad‑Spectrum Antiproliferative Screening Across Multiple Cancer Types

Given its consistent antiproliferative IC50 values (3‑8 µM) across colorectal (HCT‑116, HT‑29), prostate (PC‑3), breast (MCF‑7), and bladder (T24) cancer cell lines , CK2 Inhibitor 2 is well‑suited for multi‑lineage cancer panels or for laboratories seeking a single, well‑characterized CK2 inhibitor with predictable cellular activity across diverse tissue origins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK2 Inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.